Cas no 274-83-9 ([1,2,4]Triazolo[4,3-b]pyridazine)
[1,2,4]Triazolo[4,3-b]pyridazine Chemical and Physical Properties
Names and Identifiers
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- [1,2,4]Triazolo[4,3-b]pyridazine
- 1,2,4-Triazolo[4,3-b]pyridazine
- <1,2,4>triazolo<4,3-b>pyridazine
- s-Triazol<4,3-b>pyridazin
- s-Triazolo<4,3-b>pyridazin
- s-triazolo<4,3-b>pyridazine
- symm.-Triazolo<4.3-b>pyridazin
- YRACHDVMKITFAZ-UHFFFAOYSA
- 1,2,3a,4-Tetraazaindene
- InChI=1/C5H4N4/c1-2-5-8-6-4-9(5)7-3-1/h1-4H
- A876917
- SCHEMBL312692
- J-503789
- MFCD22376571
- YRACHDVMKITFAZ-UHFFFAOYSA-
- DTXSID40341964
- AKOS015995217
- 274-83-9
- s-Triazolo[4,3-b]pyridazine
- [1, 2, 4]triazolo[4, 3-b]pyridazine
- 2,3,7-Triazaindolizine
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- MDL: MFCD22376571
- Inchi: 1S/C5H4N4/c1-2-5-8-6-4-9(5)7-3-1/h1-4H
- InChI Key: YRACHDVMKITFAZ-UHFFFAOYSA-N
- SMILES: N12C=NN=C1C=CC=N2
Computed Properties
- Exact Mass: 120.04400
- Monoisotopic Mass: 120.043596145g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- Density: 1.48±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 134 ºC
- Solubility: Slightly soluble (7 g/l) (25 º C),
- PSA: 43.08000
- LogP: 0.12430
[1,2,4]Triazolo[4,3-b]pyridazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
[1,2,4]Triazolo[4,3-b]pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029192891-1g |
[1,2,4]Triazolo[4,3-b]pyridazine |
274-83-9 | 95% | 1g |
$1,019.20 | 2022-03-31 | |
| abcr | AB475432-250 mg |
[1,2,4]Triazolo[4,3-b]pyridazine |
274-83-9 | 250mg |
€452.00 | 2023-04-21 | ||
| abcr | AB475432-1 g |
[1,2,4]Triazolo[4,3-b]pyridazine |
274-83-9 | 1g |
€1,249.30 | 2023-04-21 | ||
| Chemenu | CM164175-1g |
1,2,4-Triazolo[4,3-b]pyridazine |
274-83-9 | 95% | 1g |
$901 | 2024-07-28 | |
| abcr | AB475432-250mg |
[1,2,4]Triazolo[4,3-b]pyridazine; . |
274-83-9 | 250mg |
€452.00 | 2024-08-03 | ||
| abcr | AB475432-1g |
[1,2,4]Triazolo[4,3-b]pyridazine; . |
274-83-9 | 1g |
€1249.30 | 2024-08-03 | ||
| Ambeed | A198095-1g |
[1,2,4]Triazolo[4,3-b]pyridazine |
274-83-9 | 95+% | 1g |
$910.0 | 2024-07-28 |
[1,2,4]Triazolo[4,3-b]pyridazine Suppliers
[1,2,4]Triazolo[4,3-b]pyridazine Related Literature
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1. Triazines and related products. Part XVI. Synthesis of triazolotriazines by cyclisation of 3-hydrazino-1,2,4-triazines and 3-hydrazino-1,2,4-triazolesElizabeth Jane Gray,Malcolm F. G. Stevens J. Chem. Soc. Perkin Trans. 1 1976 1492
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Vegard Torp Lien,Margrethe Konstanse Kristiansen,Solveig Pettersen,Mads Haugland Haugen,Dag Erlend Olberg,Jo Waaler,Jo Klaveness RSC Adv. 2019 9 37092
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Yong Hu,Zu-Jia Lu,Wen-Shuai Dong,Jian-Guo Zhang,Valery P. Sinditskii New J. Chem. 2022 46 13874
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4. α,β-Didehydroamino acid derivatives with an isoxazolyl or a pyrazolyl moiety: The effect of substituents and reaction conditions on their stereoselective formation from 2H-pyran-2-onesLidija Vranic?ar,Anton Meden,Slovenko Polanc,Marijan Koc?evar J. Chem. Soc. Perkin Trans. 1 2002 675
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Qingqing Guo,Yao Luo,Shiyang Zhai,Zhenla Jiang,Chongze Zhao,Jianrong Xu,Ling Wang Org. Biomol. Chem. 2019 17 6201
Additional information on [1,2,4]Triazolo[4,3-b]pyridazine
Comprehensive Overview of [1,2,4]Triazolo[4,3-b]pyridazine (CAS No. 274-83-9): Properties, Applications, and Research Insights
[1,2,4]Triazolo[4,3-b]pyridazine (CAS No. 274-83-9) is a heterocyclic compound that has garnered significant attention in pharmaceutical and material science research due to its unique structural properties. This bicyclic system, which combines a triazole ring fused with a pyridazine moiety, exhibits remarkable versatility in drug design and organic synthesis. Researchers are increasingly exploring its potential as a pharmacophore in medicinal chemistry, particularly for developing novel therapeutic agents targeting neurological disorders and inflammatory conditions.
The molecular structure of [1,2,4]Triazolo[4,3-b]pyridazine features a nitrogen-rich framework that contributes to its diverse chemical reactivity. With a molecular weight of 134.13 g/mol and the characteristic stability of fused heterocycles, this compound serves as an excellent building block for more complex molecular architectures. Recent studies highlight its importance in the development of kinase inhibitors, a hot topic in cancer research, where researchers are investigating its potential to modulate key signaling pathways.
In the field of agrochemicals, [1,2,4]Triazolo[4,3-b]pyridazine derivatives have shown promise as potential pesticide intermediates, addressing the growing demand for environmentally friendly crop protection solutions. The compound's ability to form stable complexes with various metals has also sparked interest in coordination chemistry, particularly for applications in catalysis and sensor development.
The synthesis of [1,2,4]Triazolo[4,3-b]pyridazine typically involves cyclocondensation reactions of appropriate precursors, with recent methodological advances focusing on green chemistry approaches. This aligns with current trends in sustainable chemistry, where researchers seek to minimize environmental impact while maintaining high yields and selectivity. The compound's thermal stability and solubility characteristics make it particularly suitable for various industrial applications.
Recent patent literature reveals growing commercial interest in [1,2,4]Triazolo[4,3-b]pyridazine-based compounds, particularly in the pharmaceutical sector. Several drug candidates containing this scaffold are currently in preclinical development, targeting conditions such as neurodegenerative diseases and metabolic disorders. The compound's ability to cross the blood-brain barrier makes it especially valuable for CNS-targeted therapies.
From a material science perspective, derivatives of [1,2,4]Triazolo[4,3-b]pyridazine have demonstrated interesting electronic properties, suggesting potential applications in organic electronics and optoelectronic devices. Researchers are investigating its use in OLED materials and molecular sensors, capitalizing on its rigid planar structure and electron-deficient character.
The analytical characterization of [1,2,4]Triazolo[4,3-b]pyridazine typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structural integrity and purity, which are crucial for research and industrial applications. Recent advances in computational chemistry have enabled more accurate predictions of its physicochemical properties and reactivity patterns.
In the context of drug discovery, the [1,2,4]Triazolo[4,3-b]pyridazine scaffold offers multiple sites for structural modification, allowing medicinal chemists to fine-tune pharmacological properties. This flexibility has led to its incorporation in libraries of compounds screened against various biological targets, particularly in fragment-based drug design approaches that are gaining popularity in pharmaceutical research.
The global market for specialty chemicals containing [1,2,4]Triazolo[4,3-b]pyridazine moieties is expected to grow steadily, driven by increasing R&D investments in precision medicine and advanced materials. Suppliers and manufacturers are responding to this demand by developing more efficient synthesis routes and purification methods to ensure high-quality material for research and industrial use.
Future research directions for [1,2,4]Triazolo[4,3-b]pyridazine include exploring its potential in bioconjugation chemistry, proteolysis targeting chimeras (PROTACs), and as a scaffold for metal-organic frameworks (MOFs). These emerging applications highlight the compound's versatility and the growing recognition of its value across multiple scientific disciplines.
For researchers working with [1,2,4]Triazolo[4,3-b]pyridazine, proper handling and storage recommendations include protection from moisture and maintenance at controlled temperatures. While not classified as hazardous under standard conditions, appropriate laboratory practices should always be followed when handling any chemical substance.
The scientific literature continues to report novel derivatives and applications of [1,2,4]Triazolo[4,3-b]pyridazine, reflecting its ongoing importance in chemical research. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this heterocyclic system is likely to play an increasingly significant role in addressing current challenges in healthcare, agriculture, and materials science.
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